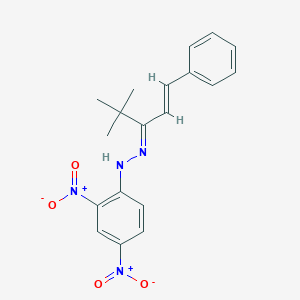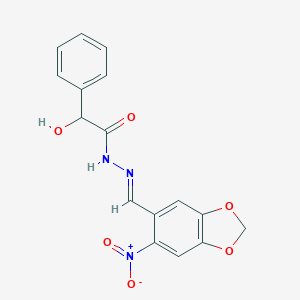![molecular formula C25H17BrN2O3 B390915 (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE](/img/structure/B390915.png)
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a combination of bromophenyl, furan, methoxyphenyl, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzoxazole intermediates, followed by their coupling through a condensation reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Substituting agents: Br2, HNO3
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in cellular imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
- N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
- N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
Uniqueness
The uniqueness of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, for example, may enhance its reactivity and binding affinity compared to similar compounds with different halogen substituents .
Properties
Molecular Formula |
C25H17BrN2O3 |
|---|---|
Molecular Weight |
473.3g/mol |
IUPAC Name |
1-[5-(4-bromophenyl)furan-2-yl]-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C25H17BrN2O3/c1-29-20-9-4-17(5-10-20)25-28-22-14-19(8-12-24(22)31-25)27-15-21-11-13-23(30-21)16-2-6-18(26)7-3-16/h2-15H,1H3 |
InChI Key |
BFLSIYUEQMDYEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-[(2-{4-nitrobenzylidene}hydrazino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B390832.png)
![N-{1-({2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B390835.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390838.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(3-chlorophenoxy)acetamide](/img/structure/B390839.png)

![N-[2-[4-(diethylamino)phenyl]-1-({2-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B390843.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[2-(3,4,5-trimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390844.png)
![N-(5-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE](/img/structure/B390846.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-ethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390847.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390851.png)
![2-chloro-N-[1-({2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B390852.png)

![N-[2-[4-(diethylamino)phenyl]-1-({2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B390856.png)
![N-(Diphenylmethyl)-2-([5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl)acetamide](/img/structure/B390857.png)
